Cas no 380549-46-2 (1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

1-(4-Hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a structurally complex heterocyclic compound featuring a hexahydroquinazoline core with a phenyl substituent at the 2-position and a 4-hydroxycyclohexyl group at the 1-position. The 4-thione moiety enhances its potential as a versatile intermediate in medicinal chemistry and organic synthesis. Its rigid cyclohexyl and phenyl groups contribute to steric stability, while the thione group offers reactivity for further functionalization. This compound may exhibit utility in the development of pharmacologically active agents, particularly in targeting enzyme inhibition or receptor modulation due to its unique scaffold. Its synthetic flexibility and distinct structural features make it a valuable candidate for research applications.
1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione structure
380549-46-2 structure
Product Name:1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS No:380549-46-2
MF:C20H24N2OS
MW:340.482363700867
CID:5866474
PubChem ID:2354163
Update Time:2025-08-05

1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
    • 4(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-1-(4-hydroxycyclohexyl)-2-phenyl-
    • AKOS001013033
    • BRD-K05440188-001-01-0
    • ChemDiv3_004228
    • 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
    • HMS1485A04
    • Z56836199
    • 380549-46-2
    • IDI1_022138
    • EU-0080742
    • 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
    • F1328-0031
    • Oprea1_835286
    • Inchi: 1S/C20H24N2OS/c23-16-12-10-15(11-13-16)22-18-9-5-4-8-17(18)20(24)21-19(22)14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2
    • InChI Key: RJRONKGTOAONAN-UHFFFAOYSA-N
    • SMILES: N1(C2CCC(O)CC2)C2=C(CCCC2)C(=S)N=C1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 340.16093457g/mol
  • Monoisotopic Mass: 340.16093457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 512.6±60.0 °C(Predicted)
  • pka: 14.93±0.40(Predicted)

1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione Pricemore >>

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Additional information on 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

1-(4-Hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: A Comprehensive Overview

The compound 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS No. 380549-46-2) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential applications in drug development. The molecule's structure incorporates a quinazoline ring system fused with a thione group and substituted with a hydroxycyclohexyl and phenyl group, making it a promising candidate for further research.

Recent studies have highlighted the quinazoline thione framework as a versatile platform for the design of bioactive molecules. The hydroxycyclohexyl substituent introduces hydrophilic properties to the molecule, potentially enhancing its solubility and bioavailability. Meanwhile, the phenyl group contributes aromatic stability and may play a role in molecular recognition processes. These structural features make 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione an intriguing target for exploring its pharmacokinetic properties and therapeutic potential.

In terms of synthesis, this compound can be prepared through various routes involving multi-component reactions or stepwise synthesis strategies. For instance, the formation of the quinazoline core often involves condensation reactions between an amine and an aldehyde or ketone derivative. The subsequent introduction of the hydroxycyclohexyl and phenyl groups requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Researchers have explored both traditional organic synthesis methods and modern catalytic approaches to optimize the production of this compound.

The biological activity of 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has been a focal point in recent investigations. In vitro studies have demonstrated its ability to modulate key cellular pathways associated with inflammation and oxidative stress. For example, the compound has shown potential as an antioxidant agent by scavenging free radicals and inhibiting lipid peroxidation. Additionally, preliminary results suggest that it may exhibit anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Another area of interest is the compound's potential role in neuroprotection. Given its structural similarity to certain approved neuroprotective agents, researchers have explored its ability to mitigate neuronal damage in models of oxidative stress and excitotoxicity. Early findings indicate that 1-(4-hydroxycyclohexyl)-2-phenyl-1,4,5,6,7,-hexahydroquinazoline-4-thione may enhance neuronal survival by activating protective signaling pathways such as the Nrf2/HO-1 axis.

From a pharmacological standpoint, understanding the absorption, distribution metabolism (ADME) profile of this compound is crucial for its development as a therapeutic agent. Preclinical studies have shown that the hydroxycyclohexyl group enhances solubility without compromising permeability across biological membranes. Furthermore,the presence of the thione group may influence metabolic stability by providing resistance to certain enzymatic cleavage pathways.

Looking ahead,the development of 1-(4-hydroxycyclohexyl)-2-phenyl-1,-hexahydroquinazoline-thione into a clinically relevant drug will require extensive preclinical testing to evaluate its safety profile,dose-response relationship,and efficacy in relevant disease models.Currently,research efforts are focused on optimizing its pharmacokinetic properties while maintaining its bioactivity.

In conclusion,1-(4-hydroxycyelohexvlyl)-2-phenvl--thione(CAS No 380549 0) represents an exciting advancement in quinazoline chemistry with promising therapeutic potential across multiple disease areas.Further research is needed to fully elucidate its mechanism of action,optimize its pharmacological properties,and advance it towards clinical evaluation.As interest in this compound continues to grow,it holds great promise for contributing to the development of innovative therapeutic agents.

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